

Application Notes and Protocols: 5,5-Dimethyltetrahydrofuran-3-ol in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive component in drug design. **5,5**-

Dimethyltetrahydrofuran-3-ol, a readily available building block, offers a unique substitution pattern that can be exploited to develop novel therapeutics. The gem-dimethyl group can provide steric bulk and influence the conformation of the THF ring, while the secondary alcohol at the 3-position serves as a versatile handle for further chemical elaboration.[1]

These application notes provide an overview of the utility of **5,5-dimethyltetrahydrofuran-3-ol** in medicinal chemistry, with a focus on its application as an intermediate in the synthesis of kinase inhibitors and as a potential scaffold for the development of HIV protease and SGLT2 inhibitors.

Application 1: Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors



Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[2][3] Several approved BTK inhibitors feature heterocyclic scaffolds that occupy the solvent-exposed region of the ATP binding site. **5,5-Dimethyltetrahydrofuran-3-ol** has been utilized as a key intermediate in the synthesis of novel BTK inhibitors.[2][4]

Experimental Protocols

Protocol 1: Synthesis of **5,5-Dimethyltetrahydrofuran-3-ol**[2][3]

This protocol describes the synthesis of **5,5-dimethyltetrahydrofuran-3-ol** from 4-methylpentane-1,2,4-triol.

- Materials:
 - 4-Methylpentane-1,2,4-triol
 - Dichloromethane (DCM)
 - p-Toluenesulfonyl chloride
 - Triethylamine
 - Saturated aqueous solution of ammonium chloride (NH₄Cl)
 - Saturated aqueous solution of sodium chloride (brine)
 - Anhydrous sodium sulfate (Na₂SO₄)
 - Rotary evaporator
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve 4-methylpentane-1,2,4-triol (1.0 eq) in DCM.
 - Purge the reaction mixture with nitrogen.



- Add p-toluenesulfonyl chloride (1.5 eq) and triethylamine (3.0 eq) to the solution.
- Heat the reaction mixture to reflux and stir for 48 hours.
- Cool the mixture to room temperature and add a saturated solution of NH₄Cl to partition the layers.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash with a saturated solution of brine.
- Dry the organic layer over anhydrous Na₂SO₄ and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by flash column chromatography to obtain 5,5dimethyltetrahydrofuran-3-ol.

Protocol 2: Oxidation of **5,5-Dimethyltetrahydrofuran-3-ol** to 5,5-Dimethyltetrahydrofuran-3-ol to 5,5

This protocol describes the oxidation of the alcohol to the corresponding ketone, a common intermediate for further derivatization.

- Materials:
 - 5,5-Dimethyltetrahydrofuran-3-ol
 - Dichloromethane (DCM)
 - Dess-Martin periodinane
 - Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
 - Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
 - Anhydrous sodium sulfate (Na₂SO₄)



- Rotary evaporator
- Procedure:
 - Dissolve 5,5-dimethyltetrahydrofuran-3-ol (1.0 eq) in DCM under a nitrogen atmosphere.
 - Add Dess-Martin periodinane (1.1 eq) at room temperature.
 - Stir the reaction mixture for 72 hours.
 - Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of NaHCO₃.
 - Separate the organic phase, dry over anhydrous Na₂SO₄, and filter.
 - Concentrate the solvent under reduced pressure to afford the crude 5,5dimethyltetrahydrofuran-3-one, which can be used in the next step without further purification.

Signaling Pathway and Workflow



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Synthesis of a BTK inhibitor intermediate and its mechanism of action.

Application 2: Scaffold for HIV Protease Inhibitors (Proposed)

HIV protease is a key enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The



tetrahydrofuran ring, particularly the bis-tetrahydrofuran (bis-THF) moiety found in the approved drug Darunavir, has proven to be a highly effective P2 ligand, forming critical hydrogen bonds with the backbone of the protease active site.[5][6][7] While the direct use of **5,5-dimethyltetrahydrofuran-3-ol** in this context is not extensively documented, its structural similarity to the 4,4-dimethyltetrahydrofuran-3-ol used in Amprenavir analogs suggests its potential as a valuable scaffold.[8]

Proposed Synthetic Approach and Biological Evaluation

A proposed synthetic route would involve the derivatization of the hydroxyl group of **5,5-dimethyltetrahydrofuran-3-ol** to introduce functionalities capable of interacting with the S2 subsite of the HIV protease. This could include the formation of urethanes or sulfonamides, which are common in known HIV protease inhibitors.

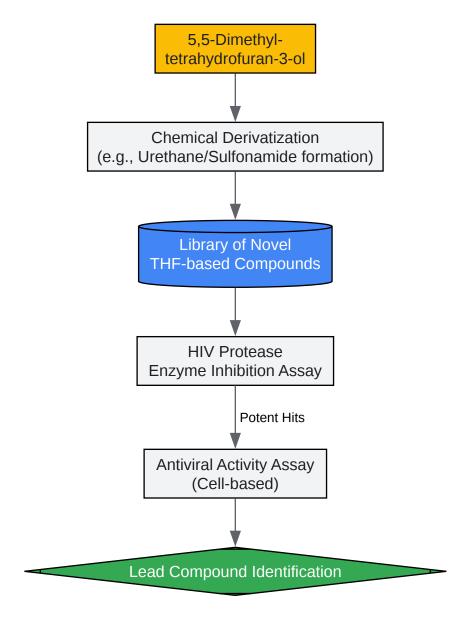
Table 1: Representative Biological Data for Hypothetical HIV Protease Inhibitors Incorporating a **5,5-Dimethyltetrahydrofuran-3-ol** Scaffold

Compound ID	P2 Ligand	Ki (nM)	Antiviral Activity (EC50, nM)
Reference (Amprenavir)	(3S)-Tetrahydrofuranyl urethane	0.6	40
Hypothetical Cmpd 1	(R/S)-5,5- Dimethyltetrahydrofur an-3-yl urethane	1.2	65
Hypothetical Cmpd 2	(R/S)-5,5- Dimethyltetrahydrofur an-3-yl sulfonamide	0.9	50

Note: Data for hypothetical compounds are illustrative and based on known structure-activity relationships of related HIV protease inhibitors.

Experimental Workflow





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Workflow for the development of novel HIV protease inhibitors.

Application 3: Scaffold for SGLT2 Inhibitors (Proposed)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose by promoting its excretion in the urine.[9][10] Several approved SGLT2 inhibitors, such as Empagliflozin, feature a C-glucoside core with various substituents. The synthesis of Empagliflozin analogs has utilized chiral 4,4-dimethyltetrahydrofuran-3-ol, indicating the utility of this scaffold in modulating the properties of SGLT2 inhibitors.[8] The **5,5**-



dimethyltetrahydrofuran-3-ol moiety could be explored as an alternative to introduce different steric and electronic properties.

Proposed Synthetic Approach and Biological Evaluation

The synthesis of SGLT2 inhibitor analogs would involve the coupling of a suitably protected **5,5-dimethyltetrahydrofuran-3-ol** derivative to the C-glucoside core. The biological evaluation would focus on the in vitro inhibition of SGLT2 and selectivity over SGLT1.

Table 2: Representative Biological Data for Hypothetical SGLT2 Inhibitors Incorporating a **5,5-Dimethyltetrahydrofuran-3-ol** Scaffold

Compound ID	Aglycone Moiety	SGLT2 IC50 (nM)	Selectivity (SGLT1/SGLT2)
Reference (Empagliflozin)	Tetrahydrofuranyl	1.3	>2500
Hypothetical Cmpd 3	(R/S)-5,5- Dimethyltetrahydrofur an-3-yl	2.5	>1500
Hypothetical Cmpd 4	Ether-linked (R/S)-5,5- Dimethyltetrahydrofur an	3.1	>1200

Note: Data for hypothetical compounds are illustrative and based on known structure-activity relationships of related SGLT2 inhibitors.

Logical Relationship Diagram





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Design and mechanism of action for proposed SGLT2 inhibitors.

Conclusion

5,5-Dimethyltetrahydrofuran-3-ol is a versatile and commercially available building block with demonstrated and potential applications in medicinal chemistry. Its use as an intermediate in the synthesis of BTK inhibitors highlights its practical utility in accessing complex molecular architectures. Furthermore, based on the established importance of the substituted tetrahydrofuran scaffold in HIV protease and SGLT2 inhibitors, **5,5-dimethyltetrahydrofuran-3-ol** represents a promising starting point for the design and synthesis of novel therapeutic agents in these and other target classes. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the full potential of this valuable chemical entity in drug discovery.

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